molecular formula C21H23NO5 B2542610 N-Fmoc-O-ethyl-L-homoserine CAS No. 1932074-99-1

N-Fmoc-O-ethyl-L-homoserine

Cat. No.: B2542610
CAS No.: 1932074-99-1
M. Wt: 369.417
InChI Key: UIRSFOWYRSFCMQ-IBGZPJMESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-Fmoc-O-ethyl-L-homoserine can be synthesized through a series of chemical reactions involving homoserine. The synthesis typically involves the protection of the amino group with a fluorenylmethyloxycarbonyl (Fmoc) group and the esterification of the hydroxyl group with an ethyl group . The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and catalysts to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the protection and deprotection steps required for the synthesis of peptide derivatives .

Mechanism of Action

Biological Activity

N-Fmoc-O-ethyl-L-homoserine is a derivative of homoserine, characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group and an ethyl substituent. This compound has garnered interest in biochemical research due to its potential applications in peptide synthesis and as a reducing agent. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21_{21}H23_{23}NO5_5
  • Molecular Weight : 369.41 g/mol
  • CAS Number : 1932074-99-1
  • Storage Conditions :
    • Powder: -20°C (3 years), 4°C (2 years)
    • In solvent: -80°C (6 months), -20°C (1 month) .

Synthesis and Applications

This compound is primarily utilized in the synthesis of cyclic peptide compounds. Its structure allows for high membrane permeability, making it a valuable component in drug design and development. The Fmoc group serves as a protective group during peptide synthesis, facilitating the formation of complex structures without premature reactions .

Biological Activity

The biological activity of this compound can be categorized into several areas:

  • Cyclic Peptide Synthesis :
    • Utilized as a building block for cyclic peptides, which have enhanced stability and bioactivity compared to linear peptides.
    • Research indicates that cyclic peptides synthesized using this compound exhibit improved pharmacokinetic properties .
  • Reducing Agent :
    • Acts as a reducing agent in various biochemical reactions, contributing to the formation of disulfide bonds in proteins and peptides .
  • Mechanisms of Action :
    • The compound interacts with various biological pathways, including those involved in apoptosis, cell cycle regulation, and immune responses. It has implications in areas such as cancer research and immunology .

Case Studies

Several studies have highlighted the utility of this compound in biological applications:

Study Findings
Muraoka et al. (2018)Demonstrated the synthesis of cyclic peptides using this compound, noting enhanced membrane permeability and bioactivity .
AbMole BioScience (2024)Reported on the compound's role as a reducing agent in peptide synthesis, emphasizing its importance in creating stable peptide structures .
MedChemExpress (2024)Discussed the compound's involvement in various signaling pathways, including those related to apoptosis and inflammation .

Properties

IUPAC Name

(2S)-4-ethoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-2-26-12-11-19(20(23)24)22-21(25)27-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,2,11-13H2,1H3,(H,22,25)(H,23,24)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRSFOWYRSFCMQ-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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